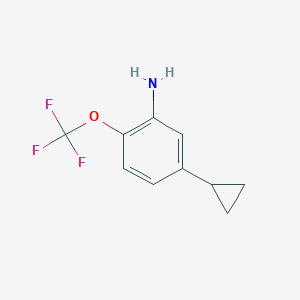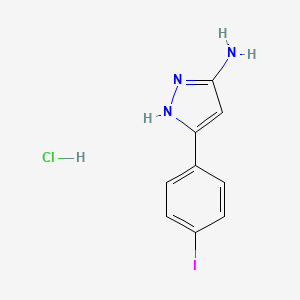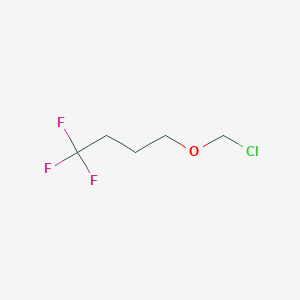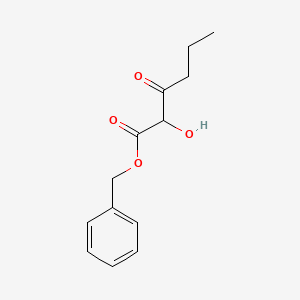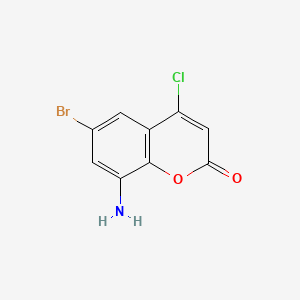![molecular formula C8H16FNO B13701635 4-[(2-Fluoroethyl)amino]cyclohexanol](/img/structure/B13701635.png)
4-[(2-Fluoroethyl)amino]cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Fluoroethyl)amino]cyclohexanol is an organic compound with the molecular formula C8H16FNO It is a derivative of cyclohexanol, where a fluoroethylamino group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluoroethyl)amino]cyclohexanol typically involves the reaction of cyclohexanol with 2-fluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction parameters and can lead to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluoroethyl)amino]cyclohexanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The fluoroethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce different alcohols.
Scientific Research Applications
4-[(2-Fluoroethyl)amino]cyclohexanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Fluoroethyl)amino]cyclohexanol involves its interaction with specific molecular targets and pathways. The fluoroethylamino group can interact with various enzymes and receptors, leading to changes in their activity and function. This can result in a range of biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: The parent compound, which lacks the fluoroethylamino group.
4-Aminocyclohexanol: A similar compound where the fluoroethyl group is replaced with an amino group.
2-Fluoroethylamine: The amine component used in the synthesis of 4-[(2-Fluoroethyl)amino]cyclohexanol.
Uniqueness
This compound is unique due to the presence of both the cyclohexanol and fluoroethylamino groups. This combination imparts distinct chemical and biological properties that are not observed in the similar compounds listed above. The fluoroethyl group, in particular, can enhance the compound’s reactivity and interaction with biological targets, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C8H16FNO |
|---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
4-(2-fluoroethylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C8H16FNO/c9-5-6-10-7-1-3-8(11)4-2-7/h7-8,10-11H,1-6H2 |
InChI Key |
ARTSFXMGYOPYLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NCCF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13701566.png)

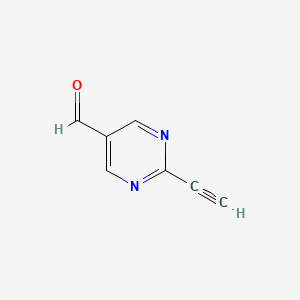
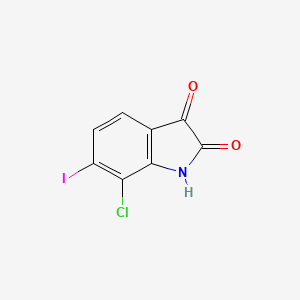

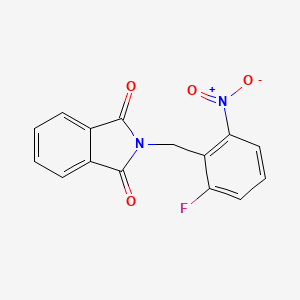
![2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13701606.png)
![Methyl 2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate](/img/structure/B13701614.png)
